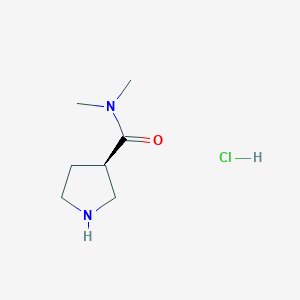

(R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride, also known as DMAP, is a widely used reagent in organic chemistry. It is a white crystalline solid that is soluble in water and polar organic solvents. DMAP has a unique structure that makes it an effective catalyst in many chemical reactions.

Scientific Research Applications

Voltage-Gated Sodium Channel Blockers

A study by Franchini et al. (2000) explored the synthesis and in vitro evaluation of tocainide chiral analogues, including (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride. These analogues were found to act as use-dependent blockers of skeletal muscle sodium channels, with (R)-1a, an analogue of this compound, being significantly more potent than (R)-tocainide in both tonic and phasic blocks. This implies potential applications in treating conditions related to sodium channel dysfunctions, such as antimyotonic activity (Franchini et al., 2000).

Cerebral Vasodilators

Higuchi, Sasaki, and Sado (1975) developed a sensitive method for determining plasma concentrations of a cerebral vasodilator, 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-[2-(N-benzyl-N-methylamino)]-ethyl ester 5-methyl ester hydrochloride (YC-93), in plasma. This study highlights the potential of derivatives of this compound in therapeutic applications for cerebral vasodilation (Higuchi, Sasaki, & Sado, 1975).

Cholinesterase Inhibition

Bobrov, Van'kova, and Sul'din (2000) investigated N,N-Dimethyl-(2-N,N-dimethylamino-3-methylpyridyl) carbamate hydrochloride, related to this compound, for its role as a reversible cholinesterase inhibitor. This compound, known as aminostigmine, is used in cases of human intoxication with m-cholinolytic agents, indicating its significance in managing certain toxicological scenarios (Bobrov, Van'kova, & Sul'din, 2000).

Thrombin Inhibitors

Chobanian et al. (2015) described the modification of a previously disclosed thrombin inhibitor by optimizing the P3 group, leading to novel, low molecular weight thrombin inhibitors. The study suggests the potential use of this compound derivatives as thrombin inhibitors, useful in managing conditions like thrombosis (Chobanian et al., 2015).

Superabsorbent Hydrogel Applications

Patel and Patel (2013) researched the use of N, N-diallyl pyrrolidinium bromide-co-N, N-dimethyl acrylamide-co-acrylic acid sodium salt superabsorbent hydrogel for the removal of anionic dyes from water. This indicates potential environmental applications of this compound derivatives in wastewater treatment and pollution control (Patel & Patel, 2013).

Properties

IUPAC Name |

(3R)-N,N-dimethylpyrrolidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-3-4-8-5-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOXCJZZKVNNJB-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1CCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2375872.png)

![2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide](/img/structure/B2375875.png)

![N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2375878.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2375881.png)

![4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2375885.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2375890.png)